2-Oxo-3-oxa-1,8-diaza-spiro[5.5]undecane
Overview
Description
2-Oxo-3-oxa-1,8-diaza-spiro[55]undecane is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxo-3-oxa-1,8-diaza-spiro[5.5]undecane typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require the use of strong bases or acids, and the process may involve heating or cooling to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to maintain precise control over reaction parameters. The use of catalysts and solvents is common to increase yield and purity. The process is designed to be scalable and cost-effective for commercial production.
Chemical Reactions Analysis
Types of Reactions: 2-Oxo-3-oxa-1,8-diaza-spiro[5.5]undecane can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed: The reactions can yield various products depending on the conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction can lead to the formation of alcohols.
Scientific Research Applications
2-Oxo-3-oxa-1,8-diaza-spiro[5.5]undecane has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex molecules.
Biology: The compound may be used in the study of biological systems and pathways.
Industry: It can be used in the production of materials with specific properties.
Mechanism of Action
The mechanism by which 2-Oxo-3-oxa-1,8-diaza-spiro[5.5]undecane exerts its effects depends on its molecular targets and pathways. The compound may interact with enzymes or receptors, leading to specific biological responses. Understanding these mechanisms is crucial for developing applications in medicine and industry.
Comparison with Similar Compounds
2-Oxo-3-oxa-1,8-diaza-spiro[55]undecane is unique due to its spirocyclic structure, which distinguishes it from other compounds Similar compounds include 9-Boc-2-oxo-3-oxa-1,9-diaza-spiro[55]undecane and 8-Cbz-2-oxo-3-oxa-1,8-diaza-spiro[55]undecane
Properties
IUPAC Name |
3-oxa-1,8-diazaspiro[5.5]undecan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2/c11-7-10-8(3-5-12-7)2-1-4-9-6-8/h9H,1-6H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFHMIJFABNRRBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCOC(=O)N2)CNC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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